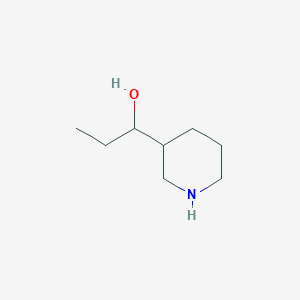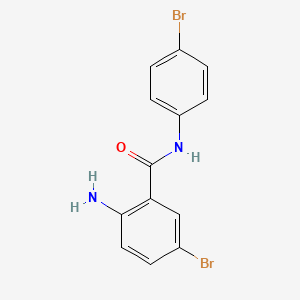
Methyl 3-(5-(4-methylpiperazin-1-yl)pyrimidin-2-yl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(5-(4-methylpiperazin-1-yl)pyrimidin-2-yl)benzoate is a complex organic compound that features a benzoate ester linked to a pyrimidine ring, which is further substituted with a methylpiperazine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(5-(4-methylpiperazin-1-yl)pyrimidin-2-yl)benzoate typically involves multi-step organic reactionsThe reaction conditions often involve the use of organic solvents such as ethanol or dichloromethane, and catalysts like palladium on carbon for hydrogenation steps .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully controlled for temperature, pressure, and pH. The use of automated systems ensures consistency and efficiency in the production process. Purification steps such as recrystallization or chromatography are employed to achieve the desired purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-(5-(4-methylpiperazin-1-yl)pyrimidin-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrimidines with various functional groups.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(5-(4-methylpiperazin-1-yl)pyrimidin-2-yl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Methyl 3-(5-(4-methylpiperazin-1-yl)pyrimidin-2-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit a key enzyme in a metabolic pathway, thereby disrupting the growth of cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imatinib: A well-known tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia.
Flumatinib: Another tyrosine kinase inhibitor with a similar structure but different substituents on the pyrimidine ring.
Uniqueness
Methyl 3-(5-(4-methylpiperazin-1-yl)pyrimidin-2-yl)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methylpiperazine group enhances its solubility and bioavailability, making it a promising candidate for drug development .
Eigenschaften
Molekularformel |
C17H20N4O2 |
|---|---|
Molekulargewicht |
312.37 g/mol |
IUPAC-Name |
methyl 3-[5-(4-methylpiperazin-1-yl)pyrimidin-2-yl]benzoate |
InChI |
InChI=1S/C17H20N4O2/c1-20-6-8-21(9-7-20)15-11-18-16(19-12-15)13-4-3-5-14(10-13)17(22)23-2/h3-5,10-12H,6-9H2,1-2H3 |
InChI-Schlüssel |
XGZPFHXEXCZWPW-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1)C2=CN=C(N=C2)C3=CC(=CC=C3)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[5-Chloro-2-(propan-2-yl)phenyl]boronic acid](/img/structure/B8601182.png)



![1-[(Oxan-2-yl)oxy]butan-2-ol](/img/structure/B8601207.png)



![2-Propenoyl chloride, 3-[4-(acetyloxy)phenyl]-, (E)-](/img/structure/B8601245.png)

![1-Propanol, 3-[[1-(2-methylphenyl)-1H-imidazol-2-yl]thio]-](/img/structure/B8601251.png)

